4-(Cyclohex-3-en-1-yl)piperidine
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Overview
Description
4-(Cyclohex-3-en-1-yl)piperidine is an organic compound that features a piperidine ring substituted with a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-3-en-1-yl)piperidine typically involves the reaction of cyclohexanone with piperidine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via a condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-3-en-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyclohexene moiety to cyclohexane, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyclohexene ring.
Substitution: Halogenation followed by nucleophilic substitution can introduce various functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexane-substituted piperidines .
Scientific Research Applications
4-(Cyclohex-3-en-1-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Cyclohex-3-en-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the cyclohexene moiety, widely used in organic synthesis.
Cyclohexylpiperidine: Similar to 4-(Cyclohex-3-en-1-yl)piperidine but with a fully saturated cyclohexane ring.
N-(Piperidin-4-yl)benzamide: A compound with a piperidine ring substituted with a benzamide group, showing different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a cyclohexene moiety. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H19N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
4-cyclohex-3-en-1-ylpiperidine |
InChI |
InChI=1S/C11H19N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-2,10-12H,3-9H2 |
InChI Key |
IXDMSUUCEQGAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C2CCNCC2 |
Origin of Product |
United States |
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